Methyl 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate
Description
Methyl 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrimidine core substituted with a chlorine atom at position 7 and a methyl ester group at position 3. This structure combines the electron-deficient pyrimidine ring with the planar, aromatic imidazole system, making it a promising scaffold for medicinal chemistry and materials science. The chlorine substituent enhances electrophilicity and may influence binding interactions in biological targets, while the ester group provides a handle for further functionalization .
Properties
IUPAC Name |
methyl 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-7(13)5-4-10-8-11-6(9)2-3-12(5)8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBODHLSIBJAKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2N1C=CC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The most direct method involves cyclocondensation between 2-amino-7-chloropyrimidine and methyl α-chloroacetoacetate under basic conditions. This one-pot reaction proceeds via nucleophilic attack of the pyrimidine’s amine group on the α-haloketone, followed by intramolecular cyclization to form the imidazo ring.
Key Steps:
- Nucleophilic Substitution: 2-Amino-7-chloropyrimidine reacts with methyl α-chloroacetoacetate in ethanol, facilitated by triethylamine as a base.
- Cyclization: Heating at 60–80°C promotes dehydration, forming the imidazo[1,2-a]pyrimidine core.
- Esterification: The methyl ester group remains intact under mild conditions, avoiding saponification.
Optimization and Yield Data
A representative procedure from analogous imidazo[1,2-a]pyridine syntheses achieved yields of 70–75% using a 1:1.2 molar ratio of 2-aminopyrimidine to α-haloketone. Substituting polar aprotic solvents (e.g., DMF) for ethanol increased reaction rates but required stricter temperature control to prevent decomposition.
Metal-Catalyzed Cross-Coupling Approaches
Nickel-Copper Bimetallic Systems
Adapted from pyrrolo[2,3-d]pyrimidine syntheses, this method employs Ni/Cu catalysts to couple halogenated pyrimidines with acrylate esters. For example:
Procedure:
- Coupling Step: 5-Bromo-2-chloropyrimidine-4-amine reacts with methyl acrylate in ethanol using NiCl₂ (0.003 eq) and CuI (0.025 eq) at 65°C.
- Cyclization: Intramolecular Heck-type coupling forms the imidazo ring, with DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) as an oxidant to aromatize the intermediate.
Ligand and Solvent Effects
Phosphine ligands (e.g., triphenylphosphine) improved catalyst turnover in small-scale trials, while DMSO enhanced cyclization efficiency by stabilizing radical intermediates. However, ligand-free conditions are preferred for industrial scalability due to lower costs.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions: Methyl 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,2-a]pyrimidines, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as a lead compound in the development of new pharmaceuticals, particularly for its antimicrobial and anticancer properties.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of methyl 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include disruption of cellular processes such as DNA replication or protein synthesis, leading to the compound’s antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest analogs differ in three key aspects:
Ring System : Pyrimidine vs. pyridine fusion (e.g., imidazo[1,2-a]pyridine derivatives in and ).
Ester Group : Methyl vs. ethyl esters (e.g., Ethyl 2-(3,4-difluorophenyl)-7-methylimidazo[1,2-a]pyrimidine-3-carboxylate in ).
Substituents : Chlorine, fluorine, or alkyl groups at positions 2, 4, or 4.
Table 1: Key Structural and Physicochemical Comparisons
*IC₅₀ values in likely correspond to receptor-binding affinity (e.g., P2X3 antagonism), though exact targets are unspecified.
Physicochemical Properties
- Solubility and Lipophilicity : Ethyl esters (e.g., 2c in ) generally exhibit lower solubility in polar solvents compared to methyl esters due to increased hydrophobicity. The chlorine atom in the target compound may further reduce aqueous solubility .
- Thermal Stability : Pyrimidine-fused derivatives (e.g., 2c with m.p. 137–138°C) show higher melting points than pyridine analogs (e.g., BLU-5937), likely due to enhanced π-stacking interactions in the pyrimidine ring .
Biological Activity
Methyl 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate is a compound belonging to the imidazo[1,2-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound can be attributed to its interactions with various molecular targets. Compounds in this class are known to engage in:
- Enzyme Inhibition : They often inhibit key enzymes involved in critical biochemical pathways. For instance, some imidazo[1,2-a]pyrimidines have been identified as inhibitors of the cytochrome bc1 complex in Mycobacterium tuberculosis, which is essential for ATP synthesis and bacterial survival .
- Cell Signaling Modulation : These compounds can influence cellular signaling pathways, affecting gene expression related to cell proliferation and apoptosis .
- Binding Affinity : The structural characteristics of this compound allow it to bind effectively to specific proteins and nucleic acids, altering their function and activity.
Biological Activity Overview
The biological activities associated with this compound include:
- Antimicrobial Activity : This compound has shown efficacy against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicate significant antimicrobial potential, with some derivatives exhibiting MIC values as low as 0.03 μM against Mtb H37Rv strain .
- Antitumor Properties : Research has demonstrated that imidazo[1,2-a]pyrimidine derivatives exhibit promising antitumor activity against various cancer cell lines. For example, compounds derived from this scaffold have been tested against MCF-7 breast cancer cells with notable results .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Substitution Effects : The presence of a chlorine atom at the 7-position has been linked to enhanced biological activity. Studies indicate that modifications at this position can significantly impact potency against M. tuberculosis and other targets .
- Functional Groups : Variations in the carboxylate group also affect activity. For instance, altering the methyl group at the 3-position can lead to changes in enzyme inhibition profiles and cytotoxicity levels .
Case Studies
Several studies have focused on the biological evaluation of this compound and its analogs:
-
Antitubercular Activity :
- A study reported that derivatives of imidazo[1,2-a]pyridine exhibited potent antitubercular activity with MIC values ranging from 0.003 to 0.05 μM against Mtb H37Rv. The structure modifications were crucial for enhancing efficacy while minimizing cytotoxic effects on human cell lines like VERO and HeLa .
- Cancer Cell Line Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
